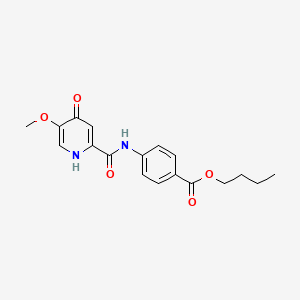
N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-1,4-dihydropyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-1,4-dihydropyridine-2-carboxamide, or 3,4-DCPA, is a synthetic compound that has been studied for its potential to be used in a variety of scientific research applications. 3,4-DCPA is a member of the pyridine carboxamide family, which has been studied for its potential to act as an agonist, antagonist, or modulator of certain biochemical and physiological processes.
作用机制
The exact mechanism of action of 3,4-DCPA is not yet fully understood. However, it is believed that 3,4-DCPA binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological responses. For example, 3,4-DCPA has been found to bind to the acetylcholinesterase receptor, which then leads to the inhibition of acetylcholine breakdown. Similarly, 3,4-DCPA has been found to bind to the cyclooxygenase-2 receptor, which then leads to the inhibition of the production of inflammatory mediators. Finally, 3,4-DCPA has been found to bind to the tyrosine hydroxylase receptor, which then leads to the modulation of dopamine synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-DCPA depend on the specific receptor that it binds to. For example, the inhibition of acetylcholinesterase activity by 3,4-DCPA leads to increased levels of acetylcholine in the body, which can have a variety of effects, including increased muscle contractility, increased heart rate, and increased alertness. Similarly, the inhibition of cyclooxygenase-2 activity by 3,4-DCPA leads to decreased levels of inflammatory mediators in the body, which can have a variety of anti-inflammatory effects. Finally, the modulation of tyrosine hydroxylase activity by 3,4-DCPA leads to increased levels of dopamine in the body, which can have a variety of effects, including increased motivation, improved learning, and improved mood.
实验室实验的优点和局限性
The use of 3,4-DCPA in laboratory experiments has both advantages and limitations. One advantage of using 3,4-DCPA is that it is relatively easy to synthesize and has a high purity. This makes it a useful tool for studying the effects of certain biochemical and physiological processes. Additionally, 3,4-DCPA is relatively non-toxic, making it a safe compound to use in laboratory experiments.
However, there are also some limitations to using 3,4-DCPA in laboratory experiments. For example, the exact mechanism of action of 3,4-DCPA is not yet fully understood, making it difficult to predict the exact effects that it may have on certain biochemical and physiological processes. Additionally, 3,4-DCPA is a synthetic compound, and therefore may not be as effective as naturally occurring compounds in certain experiments.
未来方向
The potential of 3,4-DCPA as a tool for scientific research is still being explored. Future research on 3,4-DCPA could focus on a variety of topics, including the elucidation of its exact mechanism of action, the development of more efficient and specific synthesis methods, the exploration of new applications for 3,4-DCPA, and the optimization of its use in laboratory experiments. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 3,4-DCPA, as well as its potential side effects.
合成方法
3,4-DCPA can be synthesized in a two-step process. The first step involves the reaction of 3,4-dichlorophenol with ethyl chloroformate, followed by the reaction of the resulting product with sodium hydroxide. The final product of this reaction is 3,4-DCPA. This method of synthesis has been found to produce a high yield of 3,4-DCPA with a purity of more than 99%.
科学研究应用
3,4-DCPA has been studied for its potential to act as an agonist, antagonist, or modulator of certain biochemical and physiological processes. For example, 3,4-DCPA has been found to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3,4-DCPA has also been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, 3,4-DCPA has been found to modulate the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c1-2-21-13-7-17-11(6-12(13)19)14(20)18-8-3-4-9(15)10(16)5-8/h3-7H,2H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEMLPSOQAKNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CNC(=CC1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B6561462.png)
![methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6561467.png)
![2,6-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6561476.png)
![6-{[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6561491.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B6561496.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B6561506.png)
![2,3-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6561513.png)
![2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6561524.png)
![4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B6561532.png)
![3-benzyl-2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6561533.png)

![2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561556.png)
![2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561560.png)
![N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6561562.png)